molecular formula C25H28ClNO5S2 B11654308 (5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11654308
M. Wt: 522.1 g/mol
InChI Key: OSSAGVDJNKPPKQ-PXLXIMEGSA-N
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Description

(5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorinated aromatic ring, and multiple ether linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common approach is the condensation of 3-chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxybenzaldehyde with 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or the aromatic ring.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone ring, multiple ether linkages, and a chlorinated aromatic ring. This structure imparts specific chemical properties and biological activities that distinguish it from other compounds.

Properties

Molecular Formula

C25H28ClNO5S2

Molecular Weight

522.1 g/mol

IUPAC Name

(5E)-5-[[3-chloro-4-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]-5-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H28ClNO5S2/c1-5-27-24(28)22(34-25(27)33)15-18-13-20(26)23(21(14-18)29-4)32-11-9-30-8-10-31-19-7-6-16(2)17(3)12-19/h6-7,12-15H,5,8-11H2,1-4H3/b22-15+

InChI Key

OSSAGVDJNKPPKQ-PXLXIMEGSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCCOCCOC3=CC(=C(C=C3)C)C)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCCOCCOC3=CC(=C(C=C3)C)C)OC)SC1=S

Origin of Product

United States

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